Spiro[azetidine-2,4'-chromane]
Description
Significance of Spirocyclic Systems in Chemical Research
Spirocyclic systems are of profound importance in chemical research, particularly in the realm of medicinal chemistry. Their rigid and three-dimensional nature offers a distinct advantage over more traditional planar aromatic scaffolds. This inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. mdpi.comnih.gov
The introduction of a spiro-center increases the fraction of sp³-hybridized carbons (Fsp³) in a molecule. A higher Fsp³ count is often correlated with improved physicochemical properties, such as increased solubility and metabolic stability, which are critical for the development of successful drug candidates. researchgate.net Furthermore, the conformational restriction imposed by the spirocyclic framework can reduce the entropic penalty upon binding to a protein target, potentially leading to improved potency. nih.gov The unique and diverse architectures of spirocycles, such as those containing oxetane (B1205548) or azetidine (B1206935) rings, are considered attractive building blocks in drug discovery. researchgate.net
Historical Context of Azetidine and Chromane (B1220400) Moiety Integration in Spirocycles
The synthesis of spirocyclic compounds has been a subject of interest for many years, with various methodologies established for their construction. nih.gov The azetidine moiety, particularly the azetidin-2-one (B1220530) (β-lactam) ring, gained prominence with the discovery of penicillin. Over time, β-lactams have become versatile building blocks in the synthesis of various biologically active compounds. nih.gov The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) with an imine, has historically been a cornerstone for the synthesis of β-lactams, including spiro-β-lactam derivatives. nih.gov
The chromane scaffold is also a privileged structure in medicinal chemistry, found in a variety of natural products and synthetic compounds with diverse pharmacological activities. The synthesis of spiro-chromanes has been achieved through various reactions, including the acid-catalyzed condensation of dihydropyrimidin-2-ones with resorcinols, which can lead to the formation of spiro[chromane-2,4'-pyrimidine] derivatives. mdpi.com
While the direct historical timeline for the specific integration of azetidine and chromane into the Spiro[azetidine-2,4'-chromane] scaffold is not extensively documented in seminal, standalone reports, its conception can be seen as a logical progression in the field of spiro-heterocycle synthesis. Chemists have increasingly explored the fusion of different pharmacophores to create novel chemical entities with enhanced biological profiles. For instance, the synthesis of spiro[azetidine-2,3'-indoline]-2',4-diones has been developed via the Staudinger ketene-imine cycloaddition, demonstrating the feasibility of creating complex spiro-azetidine systems. nih.gov The development of synthetic routes to related spirocycles, such as spiro[chromane-2,4'-piperidine] derivatives, further underscores the modular approach often taken in medicinal chemistry, where successful scaffolds are combined to explore new chemical space. nih.govresearchgate.net
A notable synthetic approach to analogous spirocycles involves the 1,3-dipolar cycloaddition of an imine with a dipolarophile containing an oxetane or azetidine ring, which has been shown to be both regio- and stereospecific. researchgate.net Such advancements in synthetic methodology have paved the way for the creation of complex spiro-architectures like Spiro[azetidine-2,4'-chromane].
Structural Elucidation Challenges in Complex Spiro[azetidine-2,4'-chromane] Architectures
The structural elucidation of complex spirocyclic systems like Spiro[azetidine-2,4'-chromane] presents significant challenges, primarily due to the presence of the quaternary spiro-carbon and the potential for multiple stereocenters. Determining the relative and absolute stereochemistry of these molecules is a non-trivial task that is crucial for understanding their structure-activity relationships.
One of the primary challenges lies in the unambiguous assignment of stereochemistry. The synthesis of spirocycles can often result in the formation of diastereomers. mdpi.com For example, in the synthesis of spiro[chromane-2,4'-pyrimidine]-2'(3'H)-ones, two diastereomers are often formed, and their separation and structural confirmation are essential. mdpi.com
Table 1: Spectroscopic Data for Diastereomer Differentiation
| Diastereomer | 1H NMR Chemical Shift (ppm) | 13C NMR Chemical Shift (C-spiro) (ppm) |
| Diastereomer 5 | 4.60–5.30 | 82.10–82.20 |
| Diastereomer 6 | 4.0–4.5 | 84.1–84.9 |
Data adapted from a study on spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones, illustrating the use of NMR to differentiate between diastereomers. mdpi.com
Advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, are indispensable tools for overcoming these challenges. High-resolution NMR, including 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial proximity of atoms, aiding in the assignment of relative stereochemistry. However, in some cases, NMR data alone may be insufficient for a definitive structural assignment. Dynamic NMR effects, such as restricted bond rotation, can further complicate the interpretation of spectra in some spiroheterocycles. iaea.org
Single-crystal X-ray analysis is often the definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govnih.gov For instance, the structure of a specific diastereomer of a spiro[chromane-2,4'-pyrimidine] derivative was unambiguously confirmed by X-ray structural analysis (RSA) data. mdpi.com However, obtaining single crystals of sufficient quality for X-ray diffraction can be a significant hurdle in itself.
Table 2: Synthetic Methods for Analogous Spirocycles
| Spirocycle Type | Synthetic Method | Key Features |
| Spiro[azetidine-2,3'-indoline]-2',4-diones | Staudinger ketene-imine cycloaddition | One-pot reaction, diastereoselectivity can be controlled. nih.gov |
| Spiro[chromane-2,4'-pyrimidine]-2'(3'H)-ones | Acid-catalyzed condensation | Diastereoselective, stereoselectivity controlled by catalyst and solvent. mdpi.com |
| Oxetane/Azetidine-pyrrolidino isoindolone spirocycles | 1,3-dipolar cycloaddition | Regio- and stereospecific. researchgate.net |
The combination of spectroscopic data and, where possible, X-ray crystallography is therefore essential for the complete and accurate structural elucidation of complex spiro[azetidine-2,4'-chromane] architectures.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4S)-spiro[2,3-dihydrochromene-4,2'-azetidine] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-2-4-10-9(3-1)11(5-7-12-11)6-8-13-10/h1-4,12H,5-8H2/t11-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWNGXLWBHIAKJO-NSHDSACASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12CCOC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@]12CCOC3=CC=CC=C23 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of Spiro Azetidine 2,4 Chromane
Ring Expansion and Contraction Reactions Involving the Azetidine (B1206935) or Chromane (B1220400) Moieties
The inherent strain in the four-membered azetidine ring makes it susceptible to ring-opening and subsequent rearrangement reactions, which can lead to either ring expansion or contraction. While specific examples involving the spiro[azetidine-2,4'-chromane] framework are not extensively documented, the reactivity of related systems provides significant insight.
Generally, nucleophilic ring-opening reactions of unsymmetrical azetidines are a major class of their transformations. magtech.com.cn The regioselectivity of these reactions is influenced by the electronic and steric nature of the substituents on the azetidine ring. magtech.com.cn For instance, nucleophiles tend to attack carbon atoms adjacent to the nitrogen that are substituted with electron-withdrawing or conjugating groups like aryl or acyl groups. magtech.com.cn Conversely, sterically demanding nucleophiles often attack the less substituted carbon. magtech.com.cn
In the context of spiro[azetidine-2,4'-chromane], the azetidine ring could potentially undergo expansion to form larger heterocyclic systems like 1,3-diazepines, a reaction observed in related pyrimidine (B1678525) derivatives. rsc.org Base-catalyzed reactions of 4-chloromethyl-2-oxotetrahydropyrimidines, for example, yield derivatives of 1,3-diazepin-2-one through ring expansion. rsc.org Another possibility is a ring expansion-ring contraction sequence. Reactions of similar chloromethylpyrimidines with amines can lead to α-aminopyrrolines, demonstrating a transformation from a six-membered ring to a five-membered ring. rsc.org Such rearrangements within the spiro[azetidine-2,4'-chromane] framework could be triggered by appropriate functionalization, leading to novel heterocyclic structures. rsc.org
Cycloaddition Chemistry Applied to Spiro[azetidine-2,4'-chromane] Precursors
Cycloaddition reactions are powerful tools for constructing the complex, three-dimensional architecture of spirocycles. Both [3+2] and [4+2] cycloadditions have been effectively used to synthesize precursors and analogues of the spiro[azetidine-2,4'-chromane] system.
The [3+2] cycloaddition, particularly using azomethine ylides as 1,3-dipoles, is a prominent method for synthesizing spirocyclic systems containing a pyrrolidine (B122466) ring fused to another heterocycle. This approach is highly relevant for the construction of spiro[azetidine-2,4'-chromane] precursors.
Silver-catalyzed 1,3-dipolar cycloaddition reactions between dipolarophiles like methyl 2-(azetidin-3-ylidene)acetate and imines derived from α-amino acid methyl esters afford azetidine-containing spirocycles in yields ranging from 40-77%. researchgate.netresearchgate.net These reactions create molecular complexity from simple starting materials in a highly atom-economical fashion. For example, the reaction of tert-butyl-3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate with various imines produces single diastereomer cycloadducts. whiterose.ac.uk
A one-pot, three-component synthesis involving 2H-chromene-3-carbaldehyde, isatin, and secondary amino acids (like L-proline) utilizes a 1,3-dipolar cycloaddition to produce spiro[chromeno[3,4-a]pyrrolizine-11,3′-indoline] derivatives. rsc.org This reaction highlights how the chromane moiety can be incorporated into complex spiro systems through cycloaddition chemistry. rsc.org
The table below summarizes representative examples of 1,3-dipolar cycloadditions used to form spirocycles containing azetidine or related moieties.
| Dipolarophile | Dipole (or precursors) | Catalyst/Conditions | Product | Yield (%) | Ref |
| Methyl 2-(oxetan-3-ylidene)acetate | Glycine, N-methyl 2-(naphthalen-2-ylmethyleneamino)acetate | Ag2O, DBU, Toluene, RT, 16h | Spiro[oxetane-3,3'-pyrrolidine] cycloadduct | 77 | whiterose.ac.uk |
| tert-Butyl-3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate | Imines from α-amino acid methyl esters | Ag(I) catalyst | Spiro[azetidine-3,3'-pyrrolidine] derivatives | 40-77 | researchgate.net |
| 3-Oxetanone | Sarcosine, N-phenylmaleimide | Toluene, 110°C, 24h | Spiro[oxetane-3,3'-pyrrolidine] cycloadduct | 87 | whiterose.ac.uk |
| 2H-Chromene-3-carbaldehyde | Isatin, L-proline | Ethanol, Reflux | Spiro[chromeno[3,4-a]pyrrolizine-11,3′-indoline] derivative | - | rsc.org |
This table is interactive and can be sorted by column headers.
The Diels-Alder reaction, or [4+2] cycloaddition, is a cornerstone of synthetic chemistry for forming six-membered rings. This methodology can be applied to construct the chromane portion of the spirocycle or to build upon a pre-existing chromane or azetidine scaffold.
While direct [4+2] cycloadditions to form the spiro[azetidine-2,4'-chromane] system are not explicitly detailed, related transformations demonstrate the feasibility of this approach. For instance, a domino alkyne-annulation/Diels-Alder reaction has been developed for the synthesis of tetrahydrospiro[carbazole-4,3'-indoline] derivatives. researchgate.net This silver(I)-catalyzed process involves the reaction of N-tosyl-2-(but-3-en-1-yn-1-yl)aniline with methyleneindolinones, creating complex spirooxindoles with high diastereoselectivity. researchgate.net A similar strategy could be envisioned where a suitable diene precursor to the azetidine ring reacts with a chromene dienophile, or vice versa.
Furthermore, intramolecular [4+2] cycloadditions of pyridazinecarbonitriles bearing alkyne side chains have been shown to yield fused benzonitriles, demonstrating the power of this reaction to create fused aromatic systems. mdpi.com The incorporation of a 1-azadiene component in a [4+2] cycloaddition is another attractive strategy for assembling aza-heterocycles like pyridines and could be adapted for the synthesis of related spiro systems. rsc.org
Rearrangement Reactions within the Spiro[azetidine-2,4'-chromane] Framework
The strained nature of the azetidine ring and the potential for electronic shifts within the chromane system can facilitate various molecular rearrangements. These reactions can lead to the formation of isomeric structures or entirely new heterocyclic scaffolds.
One notable rearrangement applicable to azetidines is the Stevens rearrangement. magtech.com.cn This reaction typically involves the treatment of quaternary ammonium (B1175870) salts with a strong base, leading to the migration of a substituent from the nitrogen atom to an adjacent carbon. For a spiro[azetidine-2,4'-chromane] system, N-alkylation or N-oxidation followed by appropriate treatment could trigger such a rearrangement, potentially leading to ring-expanded products or other complex isomers.
Heterocyclic rearrangements have also been observed in systems that can be considered precursors or analogues. For example, ring contraction of a bridged azepine with methyl iodide proceeds through a dihydro-4-azepinyl sulfide (B99878) and a 4H-azepine intermediate. rsc.org
Friedel–Crafts Spirocyclization Reactions
Intramolecular Friedel–Crafts reactions represent a powerful method for the synthesis of spirocyclic compounds. A recently developed strain-release-driven Friedel-Crafts spirocyclization of azabicyclo[1.1.0]butanes provides an elegant route to azetidine-containing spirocycles. nih.gov
In this methodology, azabicyclo[1.1.0]butane-tethered (hetero)aryls undergo spirocyclization to generate a variety of azetidine spiro-tetralins. nih.gov The reaction is believed to proceed through an interrupted Friedel-Crafts mechanism, forming a complex azabicyclo[2.1.1]hexane scaffold as a dearomatized intermediate. nih.gov This intermediate, formed as a single diastereomer, can then be converted to the final Friedel-Crafts product. nih.gov Given the structural similarity between tetralin and chromane, this strategy holds significant promise for the asymmetric synthesis of spiro[azetidine-2,4'-chromane] derivatives.
| Reactant | Conditions | Product | Key Feature | Ref |
| Azabicyclo[1.1.0]butane-tethered (hetero)aryls | Electrophilic activation | Azetidine spiro-tetralins | Strain-release-driven spirocyclization | nih.govresearchgate.net |
This table is interactive and can be sorted by column headers.
Nucleophilic and Electrophilic Transformations of Spiro[azetidine-2,4'-chromane]
The spiro[azetidine-2,4'-chromane] scaffold possesses sites susceptible to both nucleophilic and electrophilic attack. The reactivity is largely governed by the azetidine ring's susceptibility to nucleophilic ring-opening and the chromane ring's potential for electrophilic aromatic substitution.
Nucleophilic ring-opening of the azetidine moiety is a characteristic reaction driven by the relief of ring strain. magtech.com.cn The attack can be intermolecular or intramolecular. For instance, the C2-N bond of the azetidine ring in spiro[azetidine-2,4'-chromane] could be cleaved by a nucleophile, with the regioselectivity depending on the substituents present. magtech.com.cn If the nitrogen is activated (e.g., by acylation or protonation), this process is facilitated.
Electrophilic transformations would primarily target the aromatic ring of the chromane moiety. Standard electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, could be performed, with the position of substitution directed by the existing oxygen atom and other substituents on the aromatic ring. The Friedel-Crafts spirocyclization discussed earlier is itself a prime example of an intramolecular electrophilic transformation. researchgate.net
Metal-Catalyzed Coupling and Functionalization Reactions of Spiro[azetidine-2,4'-chromane] Precursors
The construction of complex heterocyclic scaffolds such as spiro[azetidine-2,4'-chromane] often relies on sophisticated synthetic strategies where metal-catalyzed reactions play a pivotal role. These reactions are instrumental in forming key C-C and C-N bonds, enabling the assembly of the spirocyclic core from various precursors. Palladium, copper, and rhodium are among the most versatile metals employed for these transformations, facilitating a range of reactions from cross-coupling and carbonylation to C-H activation and annulation cascades. Research in this area focuses on the functionalization of chromane or azetidine precursors, which are subsequently cyclized to form the desired spiro-heterocycle.
Palladium-Catalyzed Reactions
Palladium catalysis is a cornerstone in modern organic synthesis and has been extensively applied to the synthesis of heterocyclic systems, including chromane derivatives and other spirocycles. These methods offer high efficiency and functional group tolerance, making them suitable for complex molecule synthesis.
One key strategy involves the palladium-catalyzed carbonylation of functionalized chromones. For instance, the aminocarbonylation of 3-iodochromone using primary amines as nucleophiles has been shown to produce 3-substituted chroman-2,4-diones. nih.gov This reaction proceeds through a unique sequence involving an aza-Michael addition, ring-opening of the pyrone, and a subsequent intramolecular aryloxycarbonylation, catalyzed by a palladium complex. nih.gov These chroman-2,4-dione products are ideal precursors for further elaboration into the spiro[azetidine-2,4'-chromane] system. The choice of ligand, such as XantPhos, is crucial for directing the reaction pathway. nih.gov
Table 1: Palladium-Catalyzed Synthesis of Chroman-2,4-dione Precursors This table summarizes the palladium-catalyzed carbonylative cyclization of 3-iodochromone with various primary amines to yield chroman-2,4-dione precursors.
| Entry | Amine Nucleophile | Catalyst System | Solvent | Product (Chroman-2,4-dione) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Benzylamine | Pd(OAc)₂ / XantPhos | Toluene | 3-(Benzylamino)chroman-2,4-dione | 92 | nih.gov |
| 2 | Allylamine | Pd(OAc)₂ / XantPhos | Toluene | 3-(Allylamino)chroman-2,4-dione | 85 | nih.gov |
| 3 | Cyclohexylamine | Pd(OAc)₂ / XantPhos | Toluene | 3-(Cyclohexylamino)chroman-2,4-dione | 78 | nih.gov |
Furthermore, palladium-catalyzed cascade reactions represent a powerful tool for constructing spirocyclic frameworks. For example, a novel spirocyclization has been developed through a sequence of Narasaka–Heck cyclization, C–H activation, and [4+2] annulation. nih.gov While this specific method was used to synthesize spirocyclic pyrrolines, the underlying principle of generating a spiropalladacycle intermediate via C–H activation is a highly relevant and adaptable strategy for precursors leading to spiro-azetidine systems. nih.gov Similarly, palladium-catalyzed cyclization-cross coupling cascades have been successfully used to synthesize related oxetane-benzopyran spirocycles, demonstrating the power of this approach in forming spiro-fused chroman structures. whiterose.ac.uk
Copper-Catalyzed Reactions
Copper catalysts, being more economical than palladium, have gained significant traction for the synthesis of N-heterocycles. Copper-catalyzed reactions often proceed via radical pathways or heteroannulation and are effective for constructing both azetidine rings and other spirocyclic systems.
A notable development is the photo-induced copper-catalyzed [3+1] radical cascade cyclization for the synthesis of azetidines from aliphatic amines and alkynes. nih.gov This atom-economical method features a double C-H activation and is characterized by its operational simplicity and the use of a cheap catalyst. nih.gov Such a strategy could be envisioned for the final ring-closing step on a functionalized chromane precursor to install the spiro-azetidine moiety.
Additionally, copper-catalyzed heteroannulation reactions are effective for building spirocycles. The reaction of ketoxime acetates with 2-arylideneindane-1,3-diones, catalyzed by cuprous cyanide, yields spiro[indane-1,3-dione-1-pyrrolines] through N-O and C-H bond cleavage and subsequent C-C and C-N bond formation. rsc.org The principles of this multicomponent reaction could be adapted to precursors for the spiro[azetidine-2,4'-chromane] scaffold, where a chromane-based dienophile reacts with an in-situ generated nitrogen-containing species.
Table 2: Copper-Catalyzed Synthesis of Spiro-Heterocycles This table illustrates the conditions for copper-catalyzed multicomponent reactions to form spirocyclic compounds, a strategy adaptable for spiro[azetidine-2,4'-chromane] precursors.
| Entry | Reactants | Catalyst | Solvent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | 2-Methylindole, Benzaldehyde, 3-Methyleneoxindole | CuSO₄ | Toluene | Spiro[carbazole-3,3'-indoline] | 85-95 | beilstein-journals.org |
| 2 | Ketoxime Acetate, 2-Arylideneindane-1,3-dione | CuCN | DCE | Spiro[indane-1,3-dione-1-pyrroline] | ~80-90 | rsc.org |
| 3 | Aliphatic Amine, Terminal Alkyne | [(DPEphos)(bcp)Cu]PF₆ (Photo-induced) | CH₃CN | Azetidine | Broad Scope | nih.gov |
Rhodium-Catalyzed Reactions
Rhodium catalysts are particularly effective in C-H activation and addition reactions, providing alternative pathways for the functionalization of precursors. Rhodium-catalyzed C-H activation of indole-tethered substrates has been shown to be a powerful method for constructing spiroindole scaffolds. dntb.gov.ua This strategy involves the directed activation of a C-H bond, followed by intramolecular annulation to form the spirocyclic system. Applying this logic, a chromane precursor bearing a tethered N-containing group could undergo rhodium-catalyzed C-H functionalization and cyclization to forge the spiro-azetidine ring. While direct examples for the spiro[azetidine-2,4'-chromane] system are not prevalent, the methodology's potential is significant for accessing novel analogs through efficient and step-economical routes.
Computational and Theoretical Chemistry Studies of Spiro Azetidine 2,4 Chromane
Density Functional Theory (DFT) Calculations for Electronic Structure and Stability
Density Functional Theory (DFT) has been employed to investigate the electronic properties and stability of spirocyclic systems, including those related to the spiro[azetidine-2,4'-chromane] core. While direct DFT studies on the parent spiro[azetidine-2,4'-chromane] are not extensively documented in the provided results, DFT calculations on analogous spiro-heterocycles offer valuable insights. For instance, DFT calculations on difluoroboron β-diketone dyes with azetidine (B1206935) and piperidine (B6355638) substituents have been used to determine their molecular orbital energies. researchgate.net Such studies are crucial for understanding the reactivity and electronic transitions within these molecules.
In studies of related spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones, computational analyses, likely employing DFT, were used to support the structural characterization of synthesized diastereomers. mdpi.com Furthermore, DFT calculations have been utilized to investigate the mechanism of a radical strain-release photocatalysis for the synthesis of azetidines, providing insights into the key energy-transfer processes. chemrxiv.org These examples highlight the power of DFT to elucidate the electronic structure, which is fundamental to a molecule's stability and reactivity.
Table 1: Representative DFT-Calculated Electronic Properties of Related Heterocyclic Systems
| Compound/System | Calculated Property | Method | Finding | Reference |
| Azetidine-substituted dyes | Molecular Orbitals | DFT | Elucidation of HOMO-LUMO energy gaps, impacting electronic transitions. | researchgate.net |
| Azetidine synthesis intermediates | Reaction Mechanism | DFT | Insights into energy barriers and stability of intermediates in a photocatalytic cycle. | chemrxiv.org |
This table is illustrative and based on studies of analogous systems, as direct DFT data for the parent spiro[azetidine-2,4'-chromane] was not found in the provided search results.
Quantum Chemical Modeling of Reaction Pathways and Transition States
Quantum chemical modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including the formation of complex spirocyclic systems. The synthesis of azetidine-containing spirocycles often involves harnessing the ring strain of precursors like azabicyclo[1.1.0]butanes (ABB). nih.govbris.ac.uk Computational studies, including those using DFT, have been instrumental in understanding the strain-release-driven spirocyclization reactions that lead to these scaffolds. bris.ac.ukbris.ac.ukchemrxiv.org
For example, a strain-release-driven Friedel–Crafts spirocyclization of ABB-tethered aryls was found to proceed through an unexpected interrupted mechanism, a discovery supported by computational analysis. bris.ac.uk These models can map out the potential energy surface of a reaction, identifying transition states and intermediates, which helps in rationalizing the observed product distribution and stereoselectivity. bris.ac.ukconsensus.app In the context of synthesizing spiro[azetidine-3,3'-indoline]-2,2'-diones, a copper(I)-catalyzed asymmetric cascade reaction was developed, and while not explicitly detailed in the provided abstract, such studies often rely on quantum chemical modeling to understand the reaction mechanism and the origin of enantioselectivity. nih.gov
A study on the [3+2]-cycloaddition reaction to form spiro[1-azabicyclo[3.2.0]heptane] frameworks utilized DFT studies to rationalize the observed diastereo- and regioselectivity. consensus.app This demonstrates the predictive power of quantum chemical modeling in complex multi-component reactions.
Conformational Analysis of Spiro[azetidine-2,4'-chromane] and its Derivatives
The three-dimensional shape of a molecule is critical to its biological activity. The inherent rigidity of spirocyclic compounds reduces the conformational entropy penalty upon binding to a target, a favorable characteristic in drug design. nih.gov Conformational analysis of spiro[azetidine-2,4'-chromane] and its derivatives is crucial for understanding their spatial arrangement and interaction with biological macromolecules.
While specific conformational analysis data for the parent spiro[azetidine-2,4'-chromane] is not detailed in the provided results, studies on related spiro-heterocycles highlight the methods used. For instance, the conformational preferences of N-methylspiro[morpholine-3,2'-indane] have been studied, and similar techniques could be applied to the spiro[azetidine-2,4'-chromane] system. grafiati.com In the discovery of spiro[chromane-2,4'-piperidine] derivatives as G-protein-coupled receptor 119 agonists, the initial design concept involved conformational restriction, underscoring the importance of understanding the molecule's 3D structure. nih.gov The development of synthetic routes to novel building blocks like azetidine spiro-tetralins also opens avenues for creating spirocycles with controlled spatial disposition of substituents. bris.ac.uk
Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to its biological target. researchgate.netnih.gov These methods are frequently applied in the study of spiro-heterocycles to understand their mechanism of action and to guide the design of more potent and selective derivatives.
For instance, in the development of novel spiro[chromane-2,4'-piperidin]-4-one derivatives as anti-proliferative agents, molecular docking and dynamics experiments were used to visualize the binding of the most active compounds to the active site of the EGFR family of proteins. researchgate.net Similarly, for spiro-[chroman-2,4'-piperidin]-4-one analogs designed as anti-tubercular agents, molecular docking was performed to understand the putative binding position of the lead compound at the active site of the Mtb tyrosine phosphatase (PtpB) protein. nih.gov
In studies on spiro[azetidine-2,3ʹ-indoline]-2ʹ,4-diones as potential anticancer agents, molecular docking analysis revealed a binding pattern similar to that of a known MDM2 inhibitor, suggesting a potential mechanism of action. researchgate.netub.bw These simulations provide valuable information on binding affinities, key interactions (like hydrogen bonds and hydrophobic interactions), and the conformational changes that may occur upon binding. acs.org
Table 2: Examples of Molecular Docking Studies on Related Spiro-Heterocycles
| Spiro-Compound Class | Target Protein | Key Findings from Docking/MD | Reference |
| Spiro[chromane-2,4'-piperidin]-4-one | EGFR family | Identification of binding modes in the active region. | researchgate.net |
| Spiro[chromane-2,4'-piperidin]-4-one | Mtb tyrosine phosphatase (PtpB) | Understanding of the putative binding position of the test ligand. | nih.gov |
| Spiro[azetidine-2,3ʹ-indoline]-2ʹ,4-dione | MDM2 | Revealed similar binding patterns to a known inhibitor. | researchgate.netub.bw |
| Spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one | MDM2 | Guided structure-based optimization and explained potency. | acs.org |
In Silico Predictions of Stereoselectivity
The synthesis of spirocyclic compounds often generates multiple stereoisomers, and controlling the stereochemical outcome is a significant challenge in organic synthesis. In silico methods play a crucial role in predicting and understanding the stereoselectivity of reactions leading to compounds like spiro[azetidine-2,4'-chromane].
For example, in the synthesis of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones, the stereoselectivity was controlled by varying acid catalysts and solvent conditions, leading to diastereomerically pure products. mdpi.com While not explicitly stated as an in silico prediction in the abstract, such experimental findings are often rationalized and can be predicted using computational models that calculate the transition state energies for the formation of different diastereomers.
The synthesis of spirooxindole pyrrolidine (B122466) grafted thiochromene scaffolds via a three-component 1,3-dipolar cycloaddition reaction proceeded in a fully controlled regio- and stereo-selective fashion. semanticscholar.org DFT studies are commonly used to explain the observed stereoselectivity in such cycloaddition reactions by analyzing the different possible transition states. consensus.app In the asymmetric synthesis of spiro[azetidine-3,3'-indoline]-2,2'-diones, a copper(I)-catalyzed cascade reaction was developed to produce the compounds with high enantioselectivity, a result that can be explained and potentially predicted by computational modeling of the catalyst-substrate interactions. nih.gov
Advanced Spectroscopic and Structural Analysis of Spiro Azetidine 2,4 Chromane
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of spiro[azetidine-2,4'-chromane] scaffolds. It provides detailed information about the molecular structure in solution, enabling the assignment of stereochemistry and the analysis of conformational dynamics. unibas.it In the study of related spiro[chromane-2,4'-pyrimidine] derivatives, ¹H and ¹³C NMR spectroscopy proved crucial for distinguishing between diastereomers. mdpi.com For instance, the chemical shifts of protons and carbons adjacent to the spirocenter, such as the 4-H proton and the spiro-carbon itself, show distinct differences between diastereomeric pairs, allowing for unambiguous stereochemical assignment. mdpi.com Furthermore, Nuclear Overhauser Effect (NOE) experiments are particularly powerful for establishing through-space proximity between protons, which helps in assigning the relative configuration of substituents on both the azetidine (B1206935) and chromane (B1220400) rings. bris.ac.uk
A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed for a complete structural assignment of spiro[azetidine-2,4'-chromane] derivatives. researchgate.net
1D NMR (¹H and ¹³C): ¹H NMR provides initial information on the number and environment of protons, including their chemical shifts and coupling constants (J-values), which reveal connectivity. ¹³C NMR indicates the number of unique carbon environments.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu It is essential for tracing the proton-proton connectivity within the azetidine and chromane ring systems.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (¹J coupling). youtube.comyoutube.com This allows for the unambiguous assignment of protonated carbons in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two to three bonds (²J and ³J coupling). sdsu.edu This is critical for connecting different spin systems and for identifying quaternary carbons (those with no attached protons), such as the spiro-carbon at the C2 position and substituted aromatic carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. bris.ac.ukyoutube.com This information is vital for determining the relative stereochemistry, such as the cis/trans relationship of substituents on the azetidine ring and the spatial orientation of the two rings relative to each other.
| NOESY | ¹H-¹H correlations through space (Nuclear Overhauser Effect) | Determining relative stereochemistry and preferred conformation by identifying spatially proximate protons. bris.ac.uk |
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a fundamental tool for confirming the molecular weight and elemental composition of synthesized spiro[azetidine-2,4'-chromane] compounds. tubitak.gov.tr High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the molecular formula.
The ionization process in a mass spectrometer generates a molecular ion (M⁺), which is an energetically unstable species that can break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is characteristic of the molecule's structure and can be used to confirm the presence of key structural motifs. For example, in the mass spectrum of a related spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one derivative, specific fragmentation pathways were observed. mdpi.com
Table 2: Example of Electron Ionization (EI) Mass Spectrometry Data for a Spirochromane Derivative
| m/z (Mass-to-Charge Ratio) | Ion Identity/Fragment | Significance |
|---|---|---|
| 402 | [M]⁺ | Molecular Ion, confirms the molecular weight of the compound. mdpi.com |
| 213 | [Fragment]⁺ | Represents a significant fragment, likely resulting from cleavage around the spiro center. mdpi.com |
| 189 | [Fragment]⁺ | A stable fragment ion, often the base peak, indicating a major fragmentation pathway. mdpi.com |
| 104 | [Fragment]⁺ | A smaller fragment, potentially corresponding to a substituted aromatic portion of the molecule. mdpi.com |
Data derived from a related spiro[chromane-2,4'-pyrimidin]-2'(3'H)-one derivative. mdpi.com
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Bond Characterization
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of its chemical bonds. webassign.net
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch, bend). libretexts.org Specific functional groups absorb at characteristic frequencies, making IR a powerful tool for structural confirmation. tubitak.gov.trwebassign.net For a spiro[azetidine-2,4'-chromane] structure, characteristic absorption bands would be expected for the N-H bond of the azetidine ring, the C-O-C ether linkage of the chromane, and the various C-H and C=C bonds of the aromatic and aliphatic parts of the molecule. msu.edu
Table 3: Expected Characteristic IR Absorption Bands for Spiro[azetidine-2,4'-chromane]
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Azetidine N-H | Stretch | 3300 - 3500 |
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (sp³) | Stretch | 2850 - 3000 |
| Aromatic C=C | Stretch | 1450 - 1600 |
Raman Spectroscopy: Raman spectroscopy is complementary to IR and measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and provides information about the skeletal framework of a molecule. dbc.wroc.pl This technique can be used to characterize the sp² and sp³ hybridized bonding structures within the molecule. nih.gov For instance, the G and D bands in the Raman spectrum can be used to analyze carbonaceous structures. nih.gov Raman can also be useful for characterizing specific bonds, such as disulfide bridges in proteins, and can provide details on the conformation of the molecular backbone. horiba.comresearchgate.net
X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray crystallography is the most powerful and unambiguous method for determining the three-dimensional structure of a molecule. springernature.com It provides precise coordinates of each atom in the solid state, allowing for the definitive determination of bond lengths, bond angles, and torsional angles. For chiral molecules like many spiro[azetidine-2,4'-chromane] derivatives, this technique is invaluable for establishing both the relative and absolute stereochemistry. mdpi.comethz.ch
The determination of the absolute configuration for an enantiomerically pure compound is often achieved through the analysis of anomalous dispersion effects during the diffraction experiment, with the resulting Flack parameter indicating the correctness of the assigned stereochemistry. nih.govresearchgate.netmdpi.com A Flack parameter close to zero confirms that the absolute structure has been correctly assigned. mdpi.com Crystallographic studies on related complex spiro-azetidine-chroman systems have revealed detailed conformational information, such as the adoption of envelope, twist, or half-chair conformations for the various rings within the structure. iucr.org
Table 4: Example of Crystallographic Data for a Related Spiro-Azetidine-Chroman Compound
| Parameter | Value/Description |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = [value] Å, b = [value] Å, c = [value] Å, β = [value]° |
| Ring Conformations | Pyrrolidine (B122466) ring: Envelope; Oxazolidine ring: Twist; Tetrahydropyran ring: Half-chair |
| Hybridization | N1: sp²; N2: sp³ (based on bond angle sums) |
Data derived from 1-(4-Methoxyphenyl)-7-phenyl-3-(phenylselenylmethyl)perhydroisoxazolo[2′,3′:1,2]pyrrolo[3,4-b]azetidine-6-spiro-2′-chroman-2,4′-dione. iucr.org
Exploration of Biological Activities and Structure Activity Relationships Sar of Spiro Azetidine 2,4 Chromane Derivatives
Modulation of Enzyme Activity by Spiro[azetidine-2,4'-chromane] Scaffolds
Derivatives of the spiro[azetidine-2,4'-chromane] scaffold have demonstrated the ability to interact with and modulate the activity of several key enzymes implicated in various diseases. These interactions are often highly specific, driven by the distinct structural features of the spirocyclic system.
Histone Deacetylase (HDAC) Inhibition Mechanisms
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. mdpi.comarchivesofmedicalscience.com Their inhibition has emerged as a promising strategy in cancer therapy. nih.govcore.ac.uk Spiro[azetidine-2,4'-chromane] derivatives have been investigated as HDAC inhibitors, with their mechanism of action centered on the interaction with the enzyme's active site. researchgate.netturkjps.org
The typical pharmacophore for an HDAC inhibitor consists of a zinc-binding group (ZBG), a cap group, and a linker connecting the two. mdpi.com In spiro[azetidine-2,4'-chromane]-based inhibitors, the spirocyclic core often functions as part of the linker and cap group, providing a rigid framework that orients the ZBG for optimal interaction with the zinc ion in the HDAC active site. nih.govresearchgate.net The chromane (B1220400) portion can interact with the surface of the enzyme, while the azetidine (B1206935) ring can be functionalized to modulate solubility and cell permeability.
One research group reported a series of azetidine-fused spirochromane derivatives with potent HDAC inhibitory activity. researchgate.net Structure-activity relationship (SAR) studies revealed that modifications to the spirochromane core significantly influenced their biological activities. researchgate.net For instance, certain azetidine-fused spirochromane derivatives exhibited excellent HDAC inhibition, with IC50 values in the nanomolar range. researchgate.net
Table 1: HDAC Inhibitory Activity of Selected Spiro[azetidine-2,4'-chromane] Derivatives
| Compound ID | Modification | IC50 (µM) |
|---|---|---|
| 47a | 1-methyl-indol-3-yl | 0.062 |
| 47i | Benzyl (B1604629) analogue | 0.485 |
Data sourced from a study on azetidine fused spirochromane derivatives. researchgate.net
The mechanism of these inhibitors involves the chelation of the zinc ion by the hydroxamic acid moiety, a common ZBG, which mimics the acetyl-lysine substrate of HDACs. oecd-ilibrary.org This interaction blocks the catalytic activity of the enzyme, leading to an accumulation of acetylated histones and subsequent changes in gene expression that can induce cell cycle arrest and apoptosis in cancer cells. oecd-ilibrary.orgijbs.com
Acetyl-CoA Carboxylase (ACC) Inhibitory Activity and Mechanism
Acetyl-CoA carboxylase (ACC) is a key enzyme in the biosynthesis of fatty acids, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. nih.gov Inhibition of ACC is a potential therapeutic strategy for metabolic disorders such as type 2 diabetes and obesity. nih.govnih.gov Spiro[chromane-2,4'-piperidine] derivatives, a related class of compounds, have shown potent ACC inhibitory activity. nih.govnih.gov While direct studies on spiro[azetidine-2,4'-chromane] as ACC inhibitors are less common, the principles of inhibition observed with the piperidine (B6355638) analogues are likely transferable.
The mechanism of ACC inhibition by these spirocyclic compounds generally involves binding to the carboxyltransferase (CT) domain of the enzyme. Structure-activity relationship studies on spiro-piperidine derivatives have shown that the spiro-lactone ring and the benzothiophene (B83047) portion of the molecule are critical for activity and metabolic stability. nih.gov Modifications to these regions can lead to compounds with potent ACC inhibitory activity and favorable pharmacokinetic profiles. nih.gov For instance, a spiro-imide derivative with a 6-methylthieno[2,3-b]pyridine (B156179) core demonstrated potent inhibition of ACC. nih.gov
Inhibition of MDM2-p53 Protein-Protein Interaction
The interaction between the p53 tumor suppressor protein and its negative regulator, murine double minute 2 (MDM2), is a critical target in cancer therapy. mdpi.comspringermedizin.de Inhibiting this interaction can reactivate p53, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov Spirocyclic scaffolds, particularly spiro-oxindoles, have been extensively studied as MDM2-p53 interaction inhibitors. mdpi.com
New spiro[azetidine-2,3ʹ-indoline]-2ʹ,4-diones have been synthesized and evaluated for their potential as anticancer agents by targeting the MDM2-p53 interaction. ub.bw Molecular docking studies of these compounds have shown a binding pattern on the active site of the MDM2 protein similar to that of known potent MDM2 inhibitors. ub.bw The interaction is primarily mediated by the insertion of key hydrophobic residues of the inhibitor into a hydrophobic pocket on the MDM2 surface, mimicking the binding of the p53 peptide. nih.gov
Several spiro[azetidine-2,3ʹ-indoline]-2ʹ,4-dione derivatives have exhibited significant cytotoxic activity against breast cancer cell lines, with IC50 values in the low micromolar range. ub.bw These compounds also showed selectivity for cancer cells over normal cells. ub.bw
Table 2: Cytotoxic Activity of Spiro[azetidine-2,3ʹ-indoline]-2ʹ,4-diones against Breast Cancer Cells
| Compound ID | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) |
|---|---|---|
| 6a | 2.24 | 15.6 |
| 6c | 22.8 | 10.5 |
| 6f | 10.4 | 8.7 |
Data sourced from a study on spiro[azetidine-2,3ʹ-indoline]-2ʹ,4-diones. ub.bw
The development of these spiro-azetidine derivatives represents a promising avenue for the discovery of novel and effective anticancer drugs that function by restoring the tumor-suppressive activity of p53. mdpi.comcancer-research-network.com
Other Enzyme Inhibition Profiles (e.g., Acetylcholinesterase, Aldose Reductase, Kinases)
The versatility of the spiro[azetidine-2,4'-chromane] scaffold extends to the inhibition of other enzymes. For instance, related spirohydantoin derivatives of chroman have been identified as potent inhibitors of aldose reductase , an enzyme implicated in diabetic complications. nih.govnih.gov The most potent of these compounds exhibited an IC50 value in the nanomolar range. nih.gov
Furthermore, spirocyclic compounds have been investigated as inhibitors of kinases . For example, certain spiro[pyrano[3,2-c]quinoline] derivatives have been shown to inhibit Src kinase activity. nih.gov While these are not direct spiro[azetidine-2,4'-chromane] analogues, the findings highlight the potential of spiro scaffolds in designing kinase inhibitors. nih.gov
Receptor Agonism and Antagonism by Spiro[azetidine-2,4'-chromane] Derivatives
In addition to enzyme modulation, spiro[azetidine-2,4'-chromane] derivatives have shown promise as ligands for various receptors, particularly G-protein-coupled receptors (GPCRs).
G-Protein-Coupled Receptor (GPCR) Modulation (e.g., GPR119 Agonism)
G-protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity due to its role in stimulating glucose-dependent insulin (B600854) secretion. nih.govclockss.org A series of novel spiro[chromane-2,4'-piperidine] derivatives, structurally related to spiro[azetidine-2,4'-chromane], have been discovered as potent GPR119 agonists. nih.gov
The design of these agonists involved conformational restriction in the linker-to-tail moiety of the molecule, leading to a lead compound with an EC50 of 369 nM. nih.gov Extensive structure-activity relationship studies resulted in an optimized compound with a significantly improved EC50 of 54 nM and enhanced efficacy. nih.gov Key structural features for potent agonism included a terminal benzyl-type bulky substituent and a methylene (B1212753) linker in the head moiety, along with the spirocyclic scaffold. nih.gov
While direct GPR119 agonists based on the spiro[azetidine-2,4'-chromane] core have not been extensively reported, the successful development of related spiro-piperidine agonists suggests that this is a viable strategy for future drug discovery efforts. The rigid spirocyclic framework appears to be a key element in achieving high potency and efficacy at the GPR119 receptor. nih.gov
Opioid and Nicotinic Acetylcholine (B1216132) Receptor Ligand Activity
The modulation of opioid and nicotinic acetylcholine receptors (nAChRs) by novel chemical entities is a significant area of research for the development of new therapeutics, particularly for pain management and neurological disorders. While direct studies on Spiro[azetidine-2,4'-chromane] derivatives targeting both receptor systems simultaneously are not extensively documented in publicly available literature, research on structurally related spirocyclic compounds provides insights into their potential activities at these individual receptors.
Spirocyclic structures have been identified as promising scaffolds for opioid receptor agonists. For instance, the spirocyclic delta opioid receptor agonist, N,N-diethyl-3-hydroxy-4-(spiro[chromene-2,4'-piperidine]-4-yl) benzamide (B126) (ADL5747), has been developed and investigated for the treatment of pain. nih.gov This highlights the potential of the spiro[chromane] moiety in designing opioid receptor ligands. The rigid three-dimensional structure imparted by the spiro center can lead to high affinity and selectivity for specific opioid receptor subtypes. lecturio.com Natural products with spiro-pseudoindoxyl cores have also demonstrated opioid activity, further supporting the value of this structural motif in opioid ligand design. mdpi.com
On the other hand, the involvement of opioid receptors in nicotine (B1678760) dependence is well-established, suggesting a complex interplay between these two systems. mdpi.com The development of dual-target ligands that can modulate both opioid and another receptor, such as the dopamine (B1211576) D3 receptor, is an emerging strategy to create safer analgesics with reduced abuse potential. nih.gov While this specific dual activity has not been reported for Spiro[azetidine-2,4'-chromane] derivatives, the azetidine ring itself is a component of some compounds that interact with nAChRs. For example, azetidine derivatives have been investigated as potential nAChR ligands, and the inclusion of an azetidine ring can improve the pharmacokinetic and pharmacodynamic profiles of drug candidates. bris.ac.uknih.gov The synthesis of epibatidine (B1211577) analogues, which are potent nAChR agonists, often involves azabicycloalkane structures, showcasing the relevance of nitrogen-containing bicyclic systems in nAChR ligand design. drugbank.com
Although a direct link for dual activity is missing, the known interactions of similar spiro-chromane structures with opioid receptors and azetidine-containing compounds with nAChRs suggest that the Spiro[azetidine-2,4'-chromane] scaffold could be a promising starting point for designing novel modulators of one or both of these important receptor families.
Antimicrobial Mechanisms of Action of Spiro[azetidine-2,4'-chromane] Analogs
The Spiro[azetidine-2,4'-chromane] scaffold and its analogs have emerged as a promising class of compounds in the search for new antimicrobial agents, demonstrating activity against a range of pathogens, including clinically significant mycobacteria.
Anti-Mycobacterial Activity and Target Engagement (e.g., Deazaflavin-dependent Nitroreductase)
Several studies have highlighted the potent anti-mycobacterial activity of spirocyclic compounds, including those containing azetidine and chromane moieties. nih.govmdpi.comnih.gov A notable mechanism of action for some of these compounds, particularly those equipped with a nitrofuran warhead, involves the bioreductive activation by mycobacterial enzymes. mdpi.com One such key enzyme is the deazaflavin-dependent nitroreductase (Ddn). mdpi.comnih.govnih.gov
The activation process is crucial for the compound's efficacy. The Ddn enzyme, present in Mycobacterium tuberculosis, catalyzes the reduction of the nitro group on the drug, leading to the formation of reactive nitrogen species that are toxic to the bacterial cell. mdpi.comnih.gov Molecular docking studies of nitrofuran-equipped spirocyclic azetidines have shown that the nitrofuran moiety orients itself towards the catalytic center of the Ddn protein, in proximity to the flavin mononucleotide (FMN) cofactor, which is essential for the reduction process. mdpi.com
Structure-activity relationship (SAR) studies have revealed that the nature of the substituents on the spirocyclic scaffold significantly influences the anti-mycobacterial potency. For instance, in a series of 7′H-spiro[azetidine-3,5′-furo[3,4-d]pyrimidine]s, the substituents at the pyrimidine (B1678525) ring were found to affect the binding pose and interaction with the Ddn active site, which in turn correlated with their minimum inhibitory concentration (MIC) values against M. tuberculosis. mdpi.com Some of these spiroazetidine derivatives have exhibited MIC values lower than the standard anti-tuberculosis drug, isoniazid. mdpi.com
The following table summarizes the anti-mycobacterial activity of selected spiro-compounds:
Table 1: Anti-mycobacterial Activity of Selected Spiro-Compounds| Compound ID | Target Organism | MIC (µM) | Reference |
|---|---|---|---|
| PS08 (a spiro-[chromane-2,4'-piperidin]-4(3H)-one derivative) | Mycobacterium tuberculosis H37Ra | 3.72 | nih.gov |
| 4e (a spiro-piperidin-4-one derivative) | Mycobacterium tuberculosis H37Rv | 0.07 | nih.gov |
| Nitrofuran-spiroazetidine derivative | Mycobacterium tuberculosis H37Rv | 1.6 µg/mL | mdpi.com |
Broader Spectrum Antimicrobial Effects
Beyond their anti-mycobacterial potential, derivatives of the spiro[chromane] scaffold have demonstrated a broader spectrum of antimicrobial activity. For example, diastereomers of spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com
In one study, certain diastereomers exhibited minimal inhibitory concentrations (MIC) as low as 2 µg/mL against bacterial strains. mdpi.com The spatial arrangement of the spiro-center was found to be a decisive factor for the observed activity. mdpi.com Specifically, for some spirochromanes derived from resorcinol, only one diastereomer showed significant antimicrobial effects. mdpi.com This underscores the importance of stereochemistry in the design of these bioactive molecules.
Furthermore, other related spiro-azetidinone derivatives have been reported to possess antibacterial and antifungal properties. nih.gov For instance, spiro[azetidine-2,3′-indole]-2′,4(1′H)-dione derivatives have shown good potency against Staphylococcus aureus (Gram-positive), as well as Escherichia coli and Pseudomonas aeruginosa (Gram-negative). nih.gov The presence of bromo substituents on the indoline (B122111) ring of these compounds led to very good activity, with MIC values in the range of 6.25–12.5 μg/mL. nih.gov
The following table presents the broad-spectrum antimicrobial activity of selected spiro-compounds:
Table 2: Broad-Spectrum Antimicrobial Activity of Selected Spiro-Compounds| Compound Class | Tested Organisms | MIC Range | Reference |
|---|---|---|---|
| Spiro[chromane-2,4'-pyrimidin]-2'(3'H)-ones | Gram-positive and Gram-negative bacteria | Down to 2 µg/mL | mdpi.com |
| Spiro[azetidine-2,3'-indole]-2',4(1'H)-diones | S. aureus, E. coli, P. aeruginosa | 6.25–12.5 µg/mL | nih.gov |
| Spiro-4H-pyran derivative (5d) | S. aureus (clinical isolate) | 32 µg/mL | nih.gov |
| Spiro-4H-pyran derivative (5d) | S. pyogenes (clinical isolate) | 64 µg/mL | nih.gov |
Investigation of Cellular Mechanisms (In Vitro)
The in vitro investigation of Spiro[azetidine-2,4'-chromane] analogs has provided initial insights into their potential as anticancer agents, focusing on their effects on cell proliferation and the induction of apoptosis.
Effects on Cell Proliferation and Viability
Structurally related spiro-compounds have demonstrated significant effects on the proliferation and viability of various cancer cell lines. For instance, a series of novel spiro[chroman-2,4′-piperidin]-4-one derivatives were evaluated for their cytotoxic activity against human breast carcinoma (MCF-7), human ovarian cancer (A2780), and human colorectal adenocarcinoma (HT-29) cell lines. japsonline.com One compound with a sulfonyl spacer exhibited potent activity with IC50 values ranging from 0.31 to 5.62 μM across these cell lines. japsonline.comresearchgate.net
Similarly, spiro[azetidine-2,3ʹ-indoline]-2ʹ,4-diones have been synthesized and tested for their anti-cancer properties. ub.bw Certain derivatives from this class displayed significant cytotoxic activity against MDA-MB-231 and MCF-7 breast cancer cells, with IC50 values ranging from 2.24 to 22.8 μM. ub.bw Notably, these compounds showed selectivity for inhibiting the growth of cancerous cells over normal breast cells (MCF10A) and normal fibroblast cells (3T3-L1). ub.bw
The table below summarizes the cytotoxic activity of selected spiro-compounds on different cancer cell lines:
Table 3: Cytotoxic Activity of Selected Spiro-Compounds| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Spiro[chroman-2,4'-piperidin]-4-one derivative (Compound 16) | MCF-7, A2780, HT-29 | 0.31 - 5.62 | japsonline.comresearchgate.net |
| Spiro[azetidine-2,3'-indoline]-2',4-dione derivatives (6a, 6c, 6f) | MDA-MB-231, MCF-7 | 2.24 - 22.8 | ub.bw |
| Spirocyclic chroman derivative (B16) | 22Rv1 (prostate cancer) | 0.096 | nih.gov |
Apoptosis Induction Pathways
The primary mechanism by which many of these spiro-compounds exert their anticancer effects appears to be through the induction of apoptosis, or programmed cell death. Mechanistic studies on a highly active spiro[chroman-2,4′-piperidin]-4-one derivative revealed that it induced early apoptosis in MCF-7 cells. japsonline.comresearchgate.net This compound also caused an increase in the percentage of cells in the sub-G1 and G2-M phases of the cell cycle, further indicating an interference with cell cycle progression and the initiation of apoptosis. japsonline.comresearchgate.net
The induction of apoptosis by spiro-compounds can be mediated through various pathways. For example, some spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one compounds have been shown to act as inhibitors of the MDM2–p53 interaction. acs.org By inhibiting MDM2, these compounds can stabilize p53, a tumor suppressor protein, leading to the transcription of pro-apoptotic genes and ultimately, apoptosis. This is evidenced by the accumulation of p53 and the induction of cleaved caspase-3, a key executioner caspase in the apoptotic cascade. acs.org
The modulation of cellular processes by phenol (B47542) derivatives, a common feature in many chromane structures, includes the induction of apoptosis. mdpi.com While the precise apoptotic pathways triggered by Spiro[azetidine-2,4'-chromane] itself are yet to be fully elucidated, the available data on related spiro-heterocyclic hybrids suggest that they can induce cancer cell death through mechanisms that may involve DNA binding and the arrest of cell division and growth. frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are pivotal computational tools in modern drug discovery, enabling the prediction of biological activities of chemical compounds and the elucidation of essential structural features required for interaction with a biological target. nih.govwikipedia.orgexcli.de These models establish a mathematical correlation between the chemical structure and the biological activity of a series of compounds. wikipedia.org For spiro[azetidine-2,4'-chromane] derivatives and related structures, these methodologies have been instrumental in understanding their therapeutic potential and guiding the synthesis of more potent and selective agents.
QSAR models are developed by correlating the biological activity of compounds with their physicochemical properties or molecular descriptors. wikipedia.org These models can be two-dimensional (2D-QSAR) or three-dimensional (3D-QSAR). nih.gov 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) provide insights into how steric and electrostatic fields of a molecule influence its biological activity. nih.gov
Pharmacophore modeling, on the other hand, identifies the spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are critical for a molecule to bind to a specific target receptor. mdpi.comresearchgate.net This "pharmacophore" represents the key interaction points and can be used to screen large compound libraries for potential new hits or to guide the design of novel molecules with desired biological activity. mdpi.com
In the context of chromane-containing scaffolds, a 3D-QSAR pharmacophore model was developed for a series of chromone (B188151) derivatives targeting acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.gov This model, which achieved high statistical significance with R² and Q² values of 0.92 and 0.9209 respectively, identified a pharmacophore (AAHHRR_4) consisting of two hydrogen bond acceptors, two hydrophobic regions, and two aromatic regions as crucial for potent AChE inhibition. nih.gov While this study was not on spiro[azetidine-2,4'-chromane] itself, the chromone core is a key component, suggesting that similar features could be important for the biological activity of its spiro-azetidine derivatives.
In another study focusing on spiro(chromane-2,3'-azetidines) as histone deacetylase (HDAC) inhibitors, specific substitutions on the azetidine ring were found to have a substantial impact on their potency. researchgate.net The 1-methyl-indol-3-yl and benzyl analogues were identified as the most potent compounds in this series, with IC50 values of 0.062 and 0.067 µM, respectively. researchgate.net These findings underscore the importance of the substituent on the azetidine nitrogen for achieving high inhibitory activity.
A hypothetical pharmacophore model for spiro[azetidine-2,4'-chromane] derivatives as HDAC inhibitors, based on the available SAR data, would likely include:
A zinc-binding group, which is a common feature for many HDAC inhibitors.
The spiro-chromane scaffold as a central rigid core to properly orient the other functional groups.
Specific hydrophobic and aromatic features on the substituent attached to the azetidine nitrogen, which appears to be crucial for potency.
The table below summarizes the HDAC inhibitory activity of selected spiro(chromane-2,3'-azetidine) derivatives, providing a basis for future QSAR studies.
| Compound | R Group | IC50 (µM) |
| 31d | Benzyl | 0.067 |
| 31f | 1-Methyl-indol-3-yl | 0.062 |
Data sourced from ResearchGate publication. researchgate.net
While a comprehensive QSAR or pharmacophore study specifically dedicated to the spiro[azetidine-2,4'-chromane] scaffold is not yet extensively reported in the public domain, the available data on related spiro-chromane and spiro-azetidine systems provide a strong foundation. Such computational models would be invaluable for the rational design and optimization of this promising class of compounds for various therapeutic targets.
Derivatization and Functionalization Strategies for Optimizing Spiro Azetidine 2,4 Chromane Properties
Scaffold Diversification and Chemical Space Exploration
The exploration of chemical space around the spiro[azetidine-2,4'-chromane] core is crucial for discovering novel compounds with diverse biological activities. Scaffold diversification moves beyond simple substituent changes to include significant alterations of the core structure, such as ring fusion, changing the point of spirocyclization, or replacing one of the core rings with a related heterocycle.
A primary strategy involves the use of highly functionalized azetidine (B1206935) precursors, which can be manipulated to generate a wide array of fused, bridged, and spirocyclic systems. nih.gov For example, synthetic pathways have been developed that allow for the N-alkylation of an azetidine intermediate followed by ring-closing metathesis to create larger fused-ring systems, effectively expanding the scaffold's structural diversity. nih.gov
Modern synthetic methods offer novel ways to access related spirocyclic structures. Strain-release-driven synthesis, utilizing precursors like azabicyclo[1.1.0]butanes, has emerged as a powerful technique. bris.ac.ukd-nb.info This approach harnesses the inherent ring strain to drive complex cyclizations, enabling the formation of unique spiro-azetidine structures, such as azetidine spiro-tetralins, which would be challenging to synthesize via traditional methods. d-nb.info Another advanced technique is the Kulinkovich-type coupling of oxime ethers with Grignard reagents, which provides a pathway to spirocyclic NH-azetidines with broad substrate scope. rsc.org
Furthermore, diversification can be achieved by modifying the non-azetidine portion of the scaffold. Research on related spiro-chromane compounds, such as spiro[chromane-2,4′-pyrimidines], demonstrates how the chromane (B1220400) moiety can be condensed with different heterocyclic precursors to generate novel spiro systems. mdpi.com In a similar vein, scaffold modification has been used in related spiro-oxindole series to improve properties like chemical stability by altering the spiro-fusion from a [3,3'] to a [3,2'] linkage, a principle applicable to the spiro[azetidine-2,4'-chromane] family. acs.org
Introduction of Modulating Substituents on Azetidine and Chromane Rings
The introduction of specific substituents onto the azetidine and chromane rings is a fundamental strategy for fine-tuning the physicochemical and pharmacological properties of the parent scaffold. Structure-activity relationship (SAR) studies systematically explore how different functional groups at various positions influence a compound's potency, selectivity, and metabolic stability. researchgate.net
On the chromane moiety, modifications can have a substantial impact on biological activity. In studies of related spirocyclic chromane derivatives, systematic investigation of substituents at different positions has been shown to be critical for potency. nih.gov For example, altering aryl substituents on the chromane ring can lead to significant changes in biological outcomes. The synthesis of diastereomerically pure spiro[chromane-2,4′-pyrimidin]-2′(3′H)-ones with different chlorine-substituted styryl groups and other aryl moieties highlights the sensitivity of the scaffold to such modifications. mdpi.com
The following table, based on data from analogous spirocyclic chromane derivatives developed as potential treatments for prostate cancer, illustrates how systematic substituent changes can modulate biological activity. nih.gov
| Compound | R¹ Substituent | R² Substituent | R³ Substituent | 22Rv1 Cell Antiproliferation (IC₅₀, μM) |
| A-485 | 4-Fluorophenyl | H | H | 0.023 |
| B1 | 2,2-Difluorobenzo[d] nih.govCurrent time information in Bangalore, IN.dioxole | H | H | 0.23 |
| B2 | 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl | 1-Methyl-1H-pyrazol-4-yl | H | >10 |
| B3 | 4-Fluorophenyl | H | 1-Methyl-1H-pyrazol-4-yl | 0.44 |
This table is illustrative of substituent effects on a related spiro-chromane scaffold, demonstrating the principles of SAR.
Similarly, the azetidine ring offers key positions for functionalization. The nitrogen atom of the azetidine ring is a common site for introducing diversity, allowing for the attachment of various alkyl or aryl groups. Studies on 2,4-cis-disubstituted azetidines used as ligands in catalysis show that modifying substituents at the 2-position (e.g., from a phenyl to a 4-chlorophenyl group) can significantly improve performance, demonstrating the electronic and steric influence of these groups. nih.gov This principle is directly transferable to the design of biologically active spiro[azetidine-2,4'-chromane] compounds, where substituents on the azetidine ring can be optimized to enhance interactions with a biological target.
Lead Optimization and Structure-Based Design Principles
A clear example of lead optimization can be seen in the development of agonists for G-protein-coupled receptor 119 (GPR119), using a closely related spiro[chromane-2,4'-piperidine] scaffold. nih.gov The initial lead compound was conformationally restricted to improve activity, and subsequent extensive SAR studies led to an optimized drug candidate with significantly improved potency and efficacy. nih.gov
The progression from a lead compound to an optimized candidate is detailed in the table below.
| Compound | Key Structural Features | EC₅₀ (nM) | Eₘₐₓ (%) |
| 11 (Lead) | Phenylsulfonyl head group, direct linkage | 369 | 82 |
| (R)-29 (Optimized) | Benzyl-type terminal substituent, methylene (B1212753) linker added | 54 | 181 |
Data from a study on spiro[chromane-2,4'-piperidine] derivatives illustrates the lead optimization process. nih.gov
The key modifications that led to the improved profile of (R)-29 included the introduction of a methylene linker between the sulfonyl and phenyl groups in the head moiety and the incorporation of a terminal benzyl-type bulky substituent. nih.gov
Structure-based design also plays a critical role. In the development of MDM2-p53 interaction inhibitors based on a spiro-oxindole scaffold, initial leads suffered from chemical instability due to epimerization. acs.org A scaffold modification strategy, informed by structural insights, led to a new spiro[3H-indole-3,2′-pyrrolidin]-2(1H)-one core. This new design locked the molecule in a more stable and ideal conformation for binding to the target protein, resulting in a dramatic improvement in potency. acs.org This principle of using structural knowledge to guide scaffold redesign is a powerful tool for optimizing spiro[azetidine-2,4'-chromane] derivatives.
Development of Advanced Synthetic Building Blocks for Spiro[azetidine-2,4'-chromane] Synthesis
The efficient synthesis of libraries of spiro[azetidine-2,4'-chromane] derivatives for drug discovery is highly dependent on the availability of advanced, functionalized building blocks. researchgate.net The development of such precursors streamlines synthetic routes and allows for the rapid generation of analogs with diverse substitution patterns. Commercially available azetidine building blocks are often limited, necessitating the development of novel synthetic methods to access more complex and densely functionalized intermediates. rsc.orgresearchgate.net
One effective strategy is the synthesis of multifunctional spirocyclic azetidines from common starting materials like cyclic carboxylic acids. nih.gov A two-step sequence involving the synthesis of an azetidinone followed by reduction can yield spirocyclic amino acids, which serve as versatile building blocks for further elaboration. nih.gov
More sophisticated and modern approaches provide access to a wider range of precursors. Strain-release-driven synthesis has proven to be a particularly innovative method. For instance, the homologation of highly strained azabicyclo[1.1.0]butanes allows for the construction of complex azetidines that can be used in spirocyclization reactions. bris.ac.ukrsc.org This method can generate novel spiro-azetidines with a variety of ring sizes and substituents. bris.ac.uk The reaction proceeds through unique intermediates, such as an azabicyclo[2.1.1]hexane, which can be trapped or converted to the final spirocyclic product, highlighting the method's versatility. d-nb.info These advanced synthetic strategies are crucial for populating chemical libraries with novel, three-dimensional spiro[azetidine-2,4'-chromane] structures and related analogs.
Future Perspectives and Emerging Research Areas in Spiro Azetidine 2,4 Chromane Chemistry
Integration with Flow Chemistry and Automated Synthesis
The synthesis of complex molecular architectures like spiro[azetidine-2,4'-chromane] often involves multi-step sequences that can be time-consuming and challenging to scale up using traditional batch chemistry. Flow chemistry and automated synthesis platforms offer powerful solutions to these limitations.
Flow chemistry, where reactions are performed in continuous-flow reactors, provides significant advantages, including superior control over reaction parameters (temperature, pressure, and time), enhanced safety, and improved scalability. nih.govsyrris.com While the direct application of flow chemistry to spiro[azetidine-2,4'-chromane] is not yet extensively documented, its successful use in synthesizing other complex spirocyclic and heterocyclic systems demonstrates its immense potential. nih.govworktribe.com For instance, flow processes have been developed for the synthesis of spirocyclic polyketides and various heterocyclic thioethers, showcasing the technology's ability to handle complex transformations and multi-step sequences. nih.govnih.gov A modular, automated flow synthesis of spirocyclic tetrahydronaphthyridines has been achieved by combining photochemistry with continuous-flow C-N bond formation, highlighting the power of integrating different technologies. technologynetworks.com
Future research could focus on adapting key bond-forming reactions for spiro[azetidine-2,4'-chromane] synthesis, such as cycloadditions or intramolecular cyclizations, to flow conditions. An automated, multi-step flow system could enable the rapid generation of a library of spiro[azetidine-2,4'-chromane] derivatives. researchgate.net Such a system could telescope several reaction steps, minimizing purification and handling of intermediates, which is particularly advantageous for creating diverse compound libraries for high-throughput screening. nih.govrug.nl
Table 1: Potential Advantages of Flow Chemistry for Spiro[azetidine-2,4'-chromane] Synthesis
| Feature | Benefit in Spiro[azetidine-2,4'-chromane] Synthesis | Relevant Precedent |
| Precise Parameter Control | Improved yields and diastereoselectivity in the formation of the spirocyclic core. | Enhanced efficiency in imidazo[1,2-a] heterocycle synthesis. nih.gov |
| Enhanced Safety | Safe handling of potentially unstable intermediates or reagents under high temperature/pressure. | Safer working practices for constructing new chemical assemblies. worktribe.com |
| Scalability | Facile scale-up of lead compounds from milligram to gram quantities for further testing. | Documented scale-up of spirocyclic lactones and imidazo[1,2-a]pyridines. acs.orgdurham.ac.uk |
| Automation & Library Synthesis | Rapid generation of diverse libraries by varying building blocks fed into the system. | Automated synthesis of a 44-member array of heterocyclic thioethers. nih.gov |
Machine Learning and AI-Driven Drug Discovery for Spiro[azetidine-2,4'-chromane]
Future work could involve creating a virtual library of spiro[azetidine-2,4'-chromane] derivatives and using ML models to screen them against various disease-relevant targets. The predictions from these models would prioritize the synthesis of the most promising compounds, saving significant time and resources. gsconlinepress.com
Bioorthogonal Chemistry and Chemical Biology Applications
Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside living systems without interfering with native biochemical processes. acs.orgnih.gov These reactions provide a powerful toolkit for chemical biologists to label, track, and manipulate biomolecules in their native environment. profacgen.com Key examples include the Staudinger ligation, azide-alkyne cycloadditions (click chemistry), and inverse-electron-demand Diels-Alder reactions. acs.orgnih.gov
The spiro[azetidine-2,4'-chromane] scaffold could be functionalized with "bioorthogonal handles" (e.g., an azide, alkyne, or tetrazine group) to serve as a probe for chemical biology studies. rsc.org By attaching such a handle, researchers could use these molecules to:
Identify Biological Targets: A spiro[azetidine-2,4'-chromane] derivative equipped with a bioorthogonal handle and a photoreactive group could be used in activity-based protein profiling to covalently label its protein target(s) within a cell. The labeled protein can then be identified using mass spectrometry.
Visualize Cellular Localization: By "clicking" a fluorescent dye onto a bioorthogonal handle on the spiro scaffold, the subcellular distribution of the compound can be visualized using advanced microscopy techniques.
Enable Targeted Drug Delivery: In a prodrug strategy, a bioorthogonal reaction could be used to activate a therapeutic agent specifically at a disease site, enhancing efficacy and reducing systemic toxicity. nih.gov
The development of spiro[azetidine-2,4'-chromane] derivatives bearing these functionalities is a promising future direction that would bridge the gap between synthetic chemistry and chemical biology, enabling a deeper understanding of their biological function. pcbiochemres.com
Exploration of Novel Biological Targets and Mechanisms beyond Current Knowledge
The structural rigidity and three-dimensional character of spirocycles make them privileged scaffolds in drug discovery, capable of interacting with a wide range of biological targets. researchgate.nettandfonline.com While the biological activity of spiro[azetidine-2,4'-chromane] itself is an emerging field, related spirocyclic structures have shown diverse pharmacological activities, suggesting fertile ground for new discoveries.
For example, different spiro-azetidine and spiro-chromane scaffolds have been identified as inhibitors of enzymes, modulators of G protein-coupled receptors (GPCRs), and inhibitors of protein-protein interactions. tandfonline.com A particularly interesting avenue is the concept of bioisosterism, where one structural motif is replaced by another to modulate a compound's properties while retaining its biological activity. Recently, "angular" spirocyclic azetidines have been proposed as effective bioisosteres for common saturated heterocycles like piperazine (B1678402) and morpholine (B109124), providing novel, patent-free analogs of known drugs with similar activity. researchgate.netbohrium.com This suggests that the spiro[azetidine-2,4'-chromane] core could be used to replace existing motifs in known pharmacophores to create novel chemical entities with potentially improved properties.
Table 2: Biological Targets of Structurally Related Spirocyclic Scaffolds
| Spirocyclic Scaffold | Biological Target/Activity | Therapeutic Area | Reference |
| Spiro-isatin | Anti-tubercular | Infectious Disease | tandfonline.com |
| Spiro[chromane-2,4'-piperidine] | GPR119 Agonist | Type 2 Diabetes | N/A |
| Spiro[chromane-2,4'-piperidine]-4(3H)-one | Acetyl-CoA Carboxylase (ACC) Inhibitor | Metabolic Diseases | N/A |
| "Angular" Spiro-azetidine | Bioisostere for morpholine (in Sonidegib) | Oncology | researchgate.netresearchgate.net |
| Spiro-pyrrolidine | Anti-tubercular | Infectious Disease | tandfonline.com |
| General Spirocycles | GPCRs, Enzymes, Ion Channels, Transporters | Various | researchgate.nettandfonline.comchemdiv.com |
Future research should focus on screening spiro[azetidine-2,4'-chromane] libraries against a broad panel of biological targets, including those that have proven challenging for traditional "flat" aromatic compounds. researchgate.net Computational target prediction methods can guide this exploration by identifying potential targets based on structural and electronic features, opening up new therapeutic possibilities. nih.govplos.org
Development of Advanced Stereoselective Methodologies for Enhanced Control
The spiro[azetidine-2,4'-chromane] core contains at least one stereocenter at the spiro-carbon atom, and substitutions on either ring can introduce additional stereocenters. As the biological activity of chiral molecules is often dependent on their specific stereochemistry, the development of advanced stereoselective synthetic methods is crucial.
Current synthetic strategies may produce racemic or diastereomeric mixtures, requiring challenging separation steps. Future efforts should focus on asymmetric catalysis to control the stereochemical outcome of the key ring-forming reactions. Promising approaches include:
Organocatalysis: Chiral organocatalysts, such as bifunctional cinchona alkaloid derivatives, have been successfully used for the enantioselective construction of spirochromans and other complex heterocyclic systems. rsc.orgacs.org An aminal-catalyzed reflexive-Michael reaction has been used to synthesize spiro[chroman-3,3′-indolin]-2′-ones with high stereocontrol. rsc.org
Transition-Metal Catalysis: Chiral transition-metal complexes (e.g., based on palladium, copper, or rhodium) are powerful tools for asymmetric synthesis. For example, copper(I)-catalyzed asymmetric cascade reactions have been developed for the synthesis of chiral spiro[azetidine-3,3'-indoline] derivatives. nih.govexlibrisgroup.comresearchgate.net Similarly, palladium-catalyzed enantioselective cycloadditions have been used to construct chiral spirobarbiturate-chromanes. bohrium.com
Phase-Transfer Catalysis: Chiral cation phase-transfer catalysts have recently been employed for the enantioselective synthesis of spirocyclic azetidine (B1206935) oxindoles, demonstrating a powerful method for intramolecular C-C bond formation. acs.org
Applying these advanced methodologies to the synthesis of spiro[azetidine-2,4'-chromane] would provide access to enantiomerically pure compounds, which is essential for detailed structure-activity relationship (SAR) studies and the development of potent and selective drug candidates. rsc.org
Q & A
Q. How can researchers optimize the synthesis of Spiro[azetidine-2,4'-chromane] derivatives to improve yields and selectivity?
Q. What spectroscopic techniques are essential for characterizing Spiro[azetidine-2,4'-chromane] derivatives?
- Methodological Answer: Combine ¹H/¹³C NMR to confirm spiro junction geometry and substituent orientation. Mass spectrometry (HRMS-ESI) verifies molecular weight, while IR identifies functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹). X-ray crystallography resolves absolute stereochemistry in enantiopure derivatives .
Q. What in vitro assays are suitable for preliminary antifungal activity screening?
- Methodological Answer: Use agar dilution or broth microdilution assays against Candida albicans or Aspergillus fumigatus. Minimum inhibitory concentration (MIC) values can be determined by serial dilution (e.g., 0.5–128 µg/mL). Include positive controls like fluconazole and assess cytotoxicity in mammalian cell lines (e.g., HEK-293) via MTT assays to confirm selectivity .
Advanced Research Questions
Q. How can enantioselective synthesis of Spiro[azetidine-2,4'-chromane] derivatives be achieved?
- Methodological Answer: Employ chiral auxiliaries or asymmetric catalysis. For example, use (R)-BINOL-derived phosphoric acids to induce axial chirality during spirocyclization. Chiral HPLC or SFC separates enantiomers, and optical rotation ([α]D) quantifies enantiomeric excess (e.g., +31.2° for (S)-spiro[indoline-2,4'-thiochromane]) .
Q. What strategies address contradictions in reported biological activities of Spiro[azetidine-2,4'-chromane] derivatives?
- Methodological Answer: Replicate assays under standardized conditions (e.g., cell line origin, serum concentration). Compare structural analogs to identify critical pharmacophores:
- Replace azetidine with piperidine to assess ring size impact on bioactivity.
- Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to modulate solubility and target binding.
Cross-validate findings using orthogonal assays (e.g., apoptosis vs. cell cycle analysis) to resolve mechanistic discrepancies .
Q. How can computational methods predict Spiro[azetidine-2,4'-chromane] interactions with biological targets?
- Methodological Answer: Perform molecular docking (AutoDock Vina) against target proteins (e.g., GPR119 or ACC1/2). Validate predictions with molecular dynamics (MD) simulations (AMBER/CHARMM) to assess binding stability. Free energy calculations (MM-PBSA/GBSA) quantify affinity differences between analogs. For example, MD simulations of spiro[chromane-2,4'-piperidine] derivatives revealed hydrogen bonding with Thr168 of GPR119 .
Q. How do researchers design experiments to study structure-activity relationships (SAR)?
- Methodological Answer: Synthesize a focused library with systematic substitutions:
- Vary spiro ring substituents (e.g., methyl, benzyl, sulfonyl).
- Modify chromane aromaticity (e.g., dihydro vs. fully unsaturated).
Evaluate analogs in dose-response assays (IC₅₀/EC₅₀) and correlate with steric/electronic parameters (Hammett σ, π constants). QSAR models (CoMFA/CoMSIA) identify key descriptors like logP and polar surface area .
Q. What pharmacokinetic (PK) parameters should be assessed for in vivo translation?
Q. How to resolve conflicting reports on anti-cancer vs. antifungal potency?
- Methodological Answer: Compare assay conditions:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
